molecular formula C20H40O2 B14706589 Valeric acid, 2-propyl-, dodecyl ester CAS No. 22632-60-6

Valeric acid, 2-propyl-, dodecyl ester

Cat. No.: B14706589
CAS No.: 22632-60-6
M. Wt: 312.5 g/mol
InChI Key: FNUPZOKINFXARH-UHFFFAOYSA-N
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Description

Valeric acid (pentanoic acid) is a short-chain fatty acid with diverse biological and industrial applications. Its esters, such as valeric acid, 2-propyl-, dodecyl ester, are characterized by the substitution of the acid’s hydroxyl group with an alcohol-derived moiety. This specific ester combines valeric acid with a branched 2-propyl group and a long-chain dodecyl alcohol, resulting in a lipophilic structure. The compound has been identified in plant extracts (e.g., Diospyros villosa and Strobilanthes tonkinensis), where it contributes to antioxidant and flavor-enhancing properties . Its structural features, including the branched alkyl chain and ester linkage, influence its solubility, volatility, and biological activity compared to other valeric acid derivatives.

Properties

CAS No.

22632-60-6

Molecular Formula

C20H40O2

Molecular Weight

312.5 g/mol

IUPAC Name

dodecyl 2-propylpentanoate

InChI

InChI=1S/C20H40O2/c1-4-7-8-9-10-11-12-13-14-15-18-22-20(21)19(16-5-2)17-6-3/h19H,4-18H2,1-3H3

InChI Key

FNUPZOKINFXARH-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC(=O)C(CCC)CCC

Origin of Product

United States

Preparation Methods

The synthesis of valeric acid, 2-propyl-, dodecyl ester typically involves the esterification of valeric acid with dodecyl alcohol. This reaction is catalyzed by an acid, such as sulfuric acid, and involves heating the reactants to facilitate the formation of the ester bond. Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity .

Mechanism of Action

The mechanism of action of valeric acid, 2-propyl-, dodecyl ester involves its interaction with various molecular targets. As an ester, it can undergo hydrolysis to release valeric acid and dodecyl alcohol, which may then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Comparison with Other Valeric Acid Esters

Valeric acid esters vary based on the alcohol substituent, which directly affects their physicochemical and functional properties. Below is a comparative analysis:

Ester Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Reported Applications
Valeric acid, ethyl ester C₇H₁₄O₂ 130.19 Short ethyl chain; high volatility Flavoring agent (fruity aroma)
Valeric acid, methyl ester C₆H₁₂O₂ 116.16 Methyl group; high polarity Solvent in organic synthesis
Valeric acid, dodecyl ester C₁₇H₃₄O₂ 270.45 Long dodecyl chain; high lipophilicity Antioxidant in plant extracts
Valeric acid, 2-propyl-, dodecyl ester C₁₉H₃₈O₂ 298.51 Branched 2-propyl group; enhanced steric bulk Potential anti-inflammatory agent
Valeric acid, cis-3-hexenyl ester C₁₁H₂₀O₂ 184.28 Unsaturated hexenyl group; floral aroma Flavor compound in tea


Key Differences :

  • Chain Length and Branching: The dodecyl ester’s long chain enhances lipid solubility, making it suitable for incorporation into hydrophobic matrices (e.g., plant cuticles) .
  • Volatility : Shorter esters (e.g., ethyl, methyl) exhibit higher volatility, as evidenced by their use in flavor industries, whereas dodecyl esters are less volatile and more persistent in biological systems .
  • Surface Tension : Valeric acid esters with shorter chains (e.g., ethyl ester: 69.3 mN/m) have higher surface tension than long-chain derivatives, impacting their emulsification properties .

Functional Comparison with Sulfurous Acid Esters

Sulfurous acid esters (e.g., sulfurous acid, 2-propyl tetradecyl ester) share ester linkages but differ in their acidic backbone and functional groups:

Parameter This compound Sulfurous Acid, 2-Propyl Tetradecyl Ester
Molecular Formula C₁₉H₃₈O₂ C₁₇H₃₆O₃S
Molecular Weight 298.51 g/mol 320.53 g/mol
Functional Groups Carboxylic ester Sulfite ester (S=O bonds)
Biological Activity Antioxidant, anti-inflammatory Antimicrobial, biofilm inhibition
Stability Susceptible to hydrolysis at acidic pH Higher thermal stability due to S=O bonds

Notable Contrasts:

  • Reactivity : Sulfurous acid esters exhibit greater resistance to hydrolysis due to the stability of sulfite groups, whereas valeric acid esters are more prone to saponification .

Data Tables

Table 1: Surface Tension of Valeric Acid Esters (20°C)

Ester Surface Tension (mN/m)
Valeric acid, ethyl ester 69.3
Valeric acid, methyl ester 67.1
Valeric acid, propyl ester 67.1
Valeric acid, undecyl ester 67.1

Table 2: Concentration in Plant Extracts

Source Ester Concentration Activity
Diospyros villosa (hexane) Valeric acid derivatives High (exact % NS) Antioxidant
Strobilanthes tonkinensis n-Valeric acid cis-3-hexenyl ester Key VM* Flavor enhancement
Psychotria dalzellii Sulfurous acid esters 0.79–3.15% Antimicrobial

*VM: Volatile metabolite

While sulfurous acid esters excel in antimicrobial roles, valeric acid derivatives are pivotal in flavor and antioxidant applications. Further research is needed to elucidate structure-activity relationships and industrial scalability.

Q & A

Q. What are the common synthetic routes for producing valeric acid, 2-propyl-, dodecyl ester?

this compound can be synthesized via esterification reactions. A typical method involves the acid-catalyzed reaction between 2-propylvaleric acid and dodecyl alcohol. The Horiuchi-Van Zandt (H-V-Z) reaction, which employs concentrated sulfuric acid or p-toluenesulfonic acid as catalysts, is widely used for ester synthesis . Reaction optimization includes temperature control (80–120°C) and azeotropic removal of water to drive the equilibrium toward ester formation. Post-synthesis purification often involves distillation or column chromatography to isolate the ester .

Q. How is structural elucidation performed for this ester?

Structural confirmation relies on spectroscopic techniques:

  • Mass Spectrometry (MS): Electron ionization (EI) at 70 eV generates characteristic fragments. For example, the molecular ion peak ([M⁺]) and fragments corresponding to the dodecyl chain (e.g., m/z 185 for C₁₂H₂₅⁺) and valeric acid moiety (e.g., m/z 101 for C₅H₉O₂⁺) are observed .
  • Nuclear Magnetic Resonance (NMR): ¹³C NMR identifies carbonyl (δ ~170 ppm) and ester oxygen (δ ~60–70 ppm), while ¹H NMR resolves the dodecyl chain (δ 0.8–1.6 ppm) and propyl branching (δ 1.2–1.4 ppm) .

Q. What analytical methods are suitable for quantifying this compound?

Gas chromatography-mass spectrometry (GC-MS) is preferred due to the compound’s volatility. Key parameters include:

Column TypeTemperature ProgramRetention Time (min)Reference
DB-5MS (30 m)50°C (2 min) → 10°C/min → 300°C6.600
HP-5 (25 m)60°C (1 min) → 15°C/min → 280°C30.55

Calibration curves using internal standards (e.g., methyl stearate) improve accuracy .

Advanced Research Questions

Q. How can synthetic yields be optimized given steric hindrance from the 2-propyl group?

Steric hindrance reduces reaction efficiency. Strategies include:

  • Using bulky catalysts (e.g., immobilized lipases) to enhance regioselectivity .
  • Microwave-assisted synthesis to reduce reaction time and improve energy transfer .
  • Solvent selection (e.g., toluene or DMF) to stabilize transition states . Yields typically range from 60–85%, with purity confirmed via HPLC (C18 column, acetonitrile/water gradient) .

Q. How should researchers address discrepancies in spectral data during structural validation?

Contradictions between predicted and observed spectra (e.g., unexpected MS fragments or NMR shifts) may arise from:

  • Isomerization: Check for positional isomers (e.g., 3-propyl vs. 2-propyl) using 2D NMR (COSY, HSQC) .
  • Impurities: Purify via preparative TLC (silica gel, hexane:ethyl acetate 8:2) and re-analyze .
  • Solvent artifacts: Ensure deuterated solvents are free from protonated contaminants in NMR analysis .

Q. What methodologies are effective for evaluating its bioactivity (e.g., antimicrobial)?

Bioactivity assays include:

  • Disk diffusion: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Zones of inhibition ≥8 mm indicate activity .
  • MIC determination: Use broth microdilution (concentration range: 0.1–100 µg/mL). Synergy with commercial antibiotics (e.g., ampicillin) can be assessed via fractional inhibitory concentration (FIC) .
  • Mechanistic studies: Fluorescence microscopy with propidium iodide confirms membrane disruption .

Data Contradiction Analysis

Q. How to resolve conflicting reports on its stability under varying pH conditions?

Stability studies show:

  • Acidic conditions (pH <3): Rapid hydrolysis to 2-propylvaleric acid and dodecanol (half-life <1 hr at 25°C).
  • Neutral/basic conditions (pH 7–9): Stable for >48 hrs . Discrepancies may stem from impurities (e.g., residual acid catalysts) accelerating degradation. Use buffered solutions (e.g., phosphate buffer, pH 7.4) for reproducible results .

Methodological Best Practices

  • Synthetic protocols: Document catalyst loading (5–10 mol%) and reaction time (6–24 hrs) for reproducibility .
  • Analytical validation: Include triplicate runs and negative controls (e.g., solvent blanks) in GC-MS/NMR workflows .
  • Bioactivity reporting: Adhere to CLSI guidelines for antimicrobial assays, including ATCC reference strains .

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